

A Comparative Guide to AZ191 and Other Commercially Available DYRK1B Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZ191

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **AZ191** with other commercially available inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), a key regulator in various cellular processes, including cell cycle progression and oncogenesis. The information presented is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their studies.

Introduction to DYRK1B

DYRK1B is a serine/threonine kinase that plays a crucial role in cellular functions such as cell cycle regulation, differentiation, and signal transduction. Its dysregulation has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention. A variety of small molecule inhibitors targeting DYRK1B are commercially available, each with distinct potency and selectivity profiles.

Quantitative Comparison of DYRK1B Inhibitors

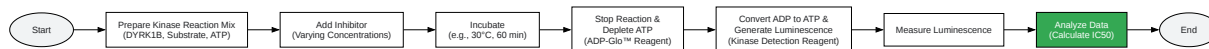
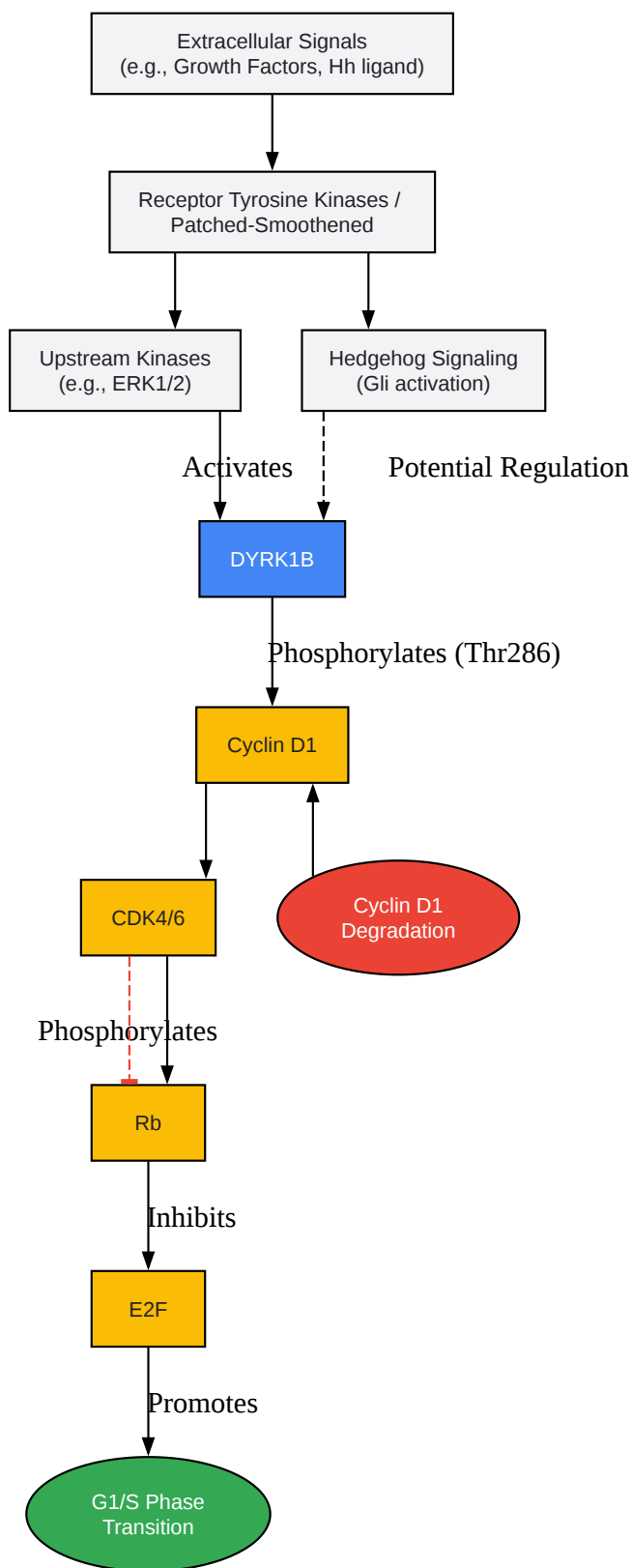
The following table summarizes the in vitro potency and selectivity of **AZ191** against other known commercially available DYRK1B inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

Inhibitor	DYRK1B IC50 (nM)	DYRK1A IC50 (nM)	DYRK2 IC50 (nM)	Other Notable Kinase Targets (IC50)
AZ191	17[1], 66[2]	88[1], 188[2]	1890[1]	MEK5, PRKD2, RPS6KA4, YSK4, CIT, DRAK1, MKNK2 (at 1 μ M)
Harmine	115[2]	97[2]	~60-fold higher than DYRK1A	MAOs, PPAR γ , CLKs, 5-HT2A receptor (Ki: 397 nM)[3]
INDY	230[4][5][6]	240[4][5][6]	>90% inhibition at 10 μ M	CLK1, CLK4, DYRK3, CSNK1D, PIM1 (>90% inhibition at 10 μ M)[5]
TC-S 7004	68[7]	22[7]	-	Selective over a panel of other kinases[7]
GSK 626616	Similar to DYRK1/3	Similar to DYRK2/3	Similar to DYRK1/3	DYRK3 (0.7 nM) [8][9][10], ~20-fold selective over Casein Kinase 2
Leucettinib-21	6.7[11]	2.4[11]	-	CLK1 (12 nM), CLK2 (33 nM), CLK4 (5 nM)[11]
AZ Dyrk1B 33	39[11]	16.8[11]	254[11]	DYRK3 (430 nM), No inhibition of DYRK4 (>30 μ M) [11]

DYRK1B Signaling Pathway

DYRK1B is a downstream effector in multiple signaling cascades. A primary role of DYRK1B is the regulation of the cell cycle, particularly the G1/S transition. It directly phosphorylates Cyclin D1 at Threonine 286, which promotes its degradation and leads to cell cycle arrest.

Additionally, DYRK1B has been linked to the Hedgehog signaling pathway, a critical regulator of embryonic development and tumorigenesis.



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- To cite this document: BenchChem. [A Comparative Guide to AZ191 and Other Commercially Available DYRK1B Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605721#az191-versus-other-commercially-available-dyrk1b-inhibitors]

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